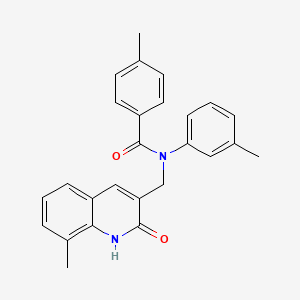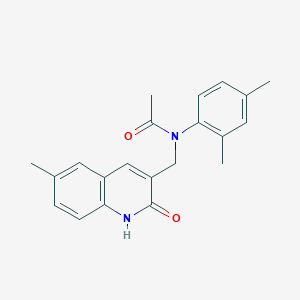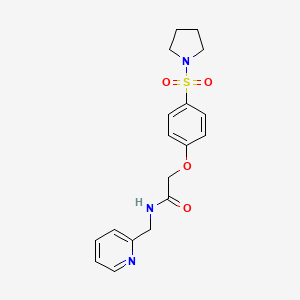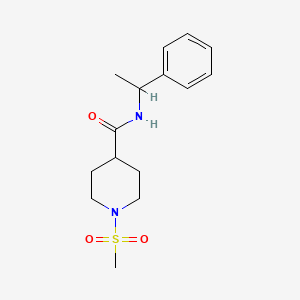
1-(methylsulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. The compound is also known as MPAC and is a piperidine derivative. MPAC has been used in numerous studies to investigate its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
MPAC has been used in numerous scientific research studies due to its ability to interact with the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. MPAC has been shown to modulate the sigma-1 receptor, making it a potential therapeutic target for various diseases, including neuropathic pain, depression, and Alzheimer's disease.
Mechanism of Action
MPAC acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. The activation of the sigma-1 receptor leads to the modulation of various cellular processes, including calcium signaling, ion channel activity, and protein kinase activity. The modulation of these processes leads to the biochemical and physiological effects of MPAC.
Biochemical and Physiological Effects
MPAC has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, ion channel activity, and protein kinase activity. These effects have been linked to the potential therapeutic benefits of MPAC in various diseases, including neuropathic pain, depression, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using MPAC in lab experiments is its ability to specifically target the sigma-1 receptor. This allows researchers to investigate the role of the sigma-1 receptor in various physiological processes. However, one limitation of using MPAC is its potential toxicity. MPAC has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are numerous future directions for the use of MPAC in scientific research. One potential direction is the investigation of its potential therapeutic benefits in various diseases, including neuropathic pain, depression, and Alzheimer's disease. Another potential direction is the development of more potent and selective sigma-1 receptor agonists that can be used in clinical settings. Additionally, the investigation of the sigma-1 receptor's role in other physiological processes could lead to the discovery of new therapeutic targets for various diseases.
Synthesis Methods
The synthesis of MPAC involves the reaction of 4-piperidone hydrochloride with methylsulfonyl chloride and 1-phenylethylamine in the presence of a base. The reaction results in the formation of MPAC, which can be further purified using column chromatography.
properties
IUPAC Name |
1-methylsulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(13-6-4-3-5-7-13)16-15(18)14-8-10-17(11-9-14)21(2,19)20/h3-7,12,14H,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEJZNPREWPQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


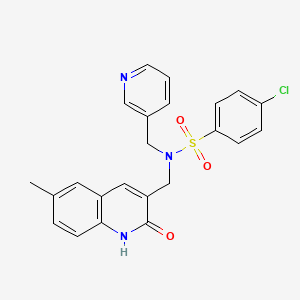

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7689152.png)
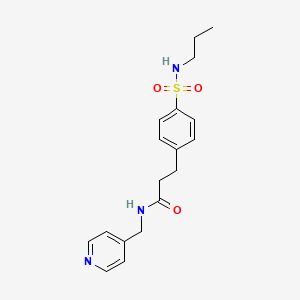


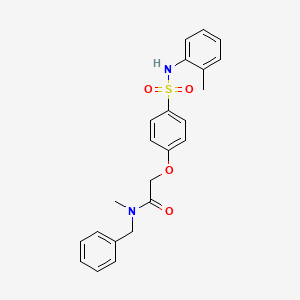
![N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7689186.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)
